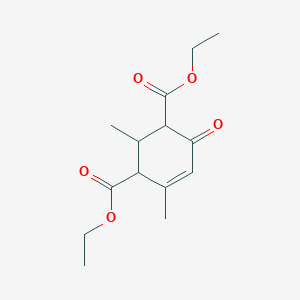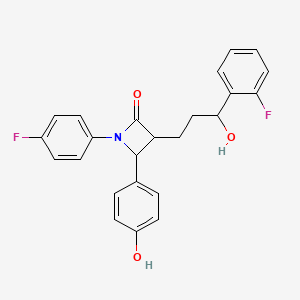
O-Fluoro Ezetimibe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Fluoro Ezetimibe is a fluorinated analogue of Ezetimibe, a well-known cholesterol absorption inhibitor Ezetimibe is primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical allylation of α-bromo-α-fluoro-β-lactam, which is prepared from ethyl dibromofluoroacetate . The diastereoselective allylation of α-bromo-α-fluoro-β-lactam is used to construct the relative configuration of the β-lactam nucleus between C3 and C4. Further modification of the allyl side chain gives the 3′-(4-fluorophenyl)-3′-hydroxypropyl group through Wacker oxidation and nucleophilic arylation .
Industrial Production Methods
Industrial production methods for O-Fluoro Ezetimibe are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and characterization to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
O-Fluoro Ezetimibe undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Ethyl dibromofluoroacetate: Used in the preparation of α-bromo-α-fluoro-β-lactam.
Wacker oxidation reagents: Used for the oxidation of allyl side chains.
Nucleophilic arylation reagents:
Major Products Formed
The major products formed from these reactions include various fluorinated analogues of Ezetimibe, each with unique pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
O-Fluoro Ezetimibe has several scientific research applications, including:
Mechanism of Action
O-Fluoro Ezetimibe exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine. The primary target of this compound is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), which plays a crucial role in promoting intestinal cholesterol uptake . By interfering with the intestinal uptake of cholesterol, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Ezetimibe Analogues: Other fluorinated derivatives of Ezetimibe with varying pharmacokinetic properties.
Uniqueness
. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2 |
InChI Key |
OBQFYRYCMDREFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


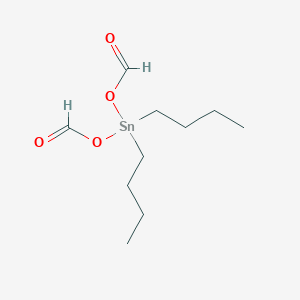
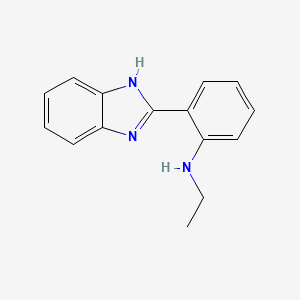
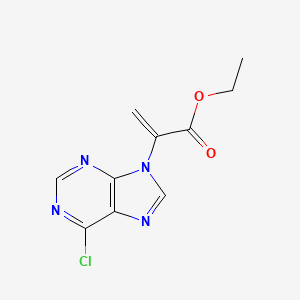

![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)
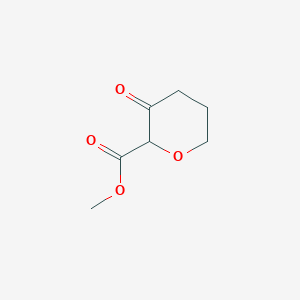
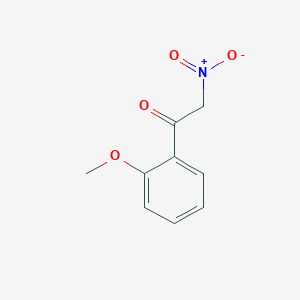
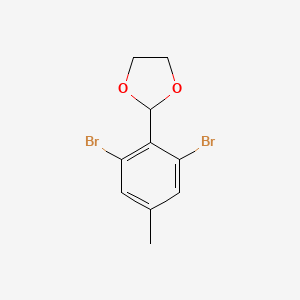
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)

![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
